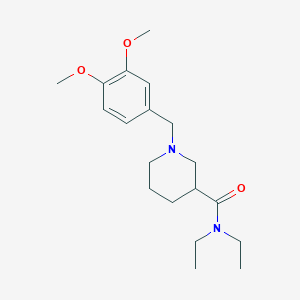![molecular formula C13H26N2O B4921831 N-[2-(4-morpholinyl)ethyl]cycloheptanamine](/img/structure/B4921831.png)
N-[2-(4-morpholinyl)ethyl]cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)ethyl]cycloheptanamine, also known as MEC, is a chemical compound that belongs to the family of psychoactive substances. It is a selective agonist of the serotonin 5-HT7 receptor, and its chemical formula is C16H28N2O. MEC has been a subject of scientific research due to its potential use in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-[2-(4-morpholinyl)ethyl]cycloheptanamine acts as a selective agonist of the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological processes such as sleep, mood, and cognition. Activation of this receptor by N-[2-(4-morpholinyl)ethyl]cycloheptanamine leads to the modulation of various neurotransmitters such as dopamine, norepinephrine, and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that N-[2-(4-morpholinyl)ethyl]cycloheptanamine has various biochemical and physiological effects such as increased levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. N-[2-(4-morpholinyl)ethyl]cycloheptanamine also increases the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are involved in the regulation of various physiological processes such as neurotransmitter release and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-morpholinyl)ethyl]cycloheptanamine has several advantages for lab experiments, such as its high selectivity for the 5-HT7 receptor and its ability to cross the blood-brain barrier. However, N-[2-(4-morpholinyl)ethyl]cycloheptanamine also has some limitations, such as its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for the research of N-[2-(4-morpholinyl)ethyl]cycloheptanamine, such as the investigation of its potential use in the treatment of other neurological and psychiatric disorders such as Alzheimer's disease and bipolar disorder. Further studies are also needed to determine the optimal dosage and duration of treatment, as well as its potential side effects. Additionally, the development of new analogs of N-[2-(4-morpholinyl)ethyl]cycloheptanamine may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
N-[2-(4-morpholinyl)ethyl]cycloheptanamine is a promising compound that has been studied for its potential use in the treatment of various neurological and psychiatric disorders. Its selective agonism of the serotonin 5-HT7 receptor and its ability to modulate various neurotransmitters make it a promising candidate for further research. However, further studies are needed to determine its optimal therapeutic use and potential side effects.
Méthodes De Synthèse
The synthesis of N-[2-(4-morpholinyl)ethyl]cycloheptanamine involves the reaction of 4-morpholineethanol with cycloheptanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)ethyl]cycloheptanamine has been studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. Studies have shown that N-[2-(4-morpholinyl)ethyl]cycloheptanamine has anxiolytic and antidepressant effects, and it may also have antipsychotic properties.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-4-6-13(5-3-1)14-7-8-15-9-11-16-12-10-15/h13-14H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFPVZDJXQMFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4921755.png)
![N,N-dimethyl-N'-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]urea](/img/structure/B4921761.png)
![4-methyl-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4921768.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2-fluoro-N-2-naphthylbenzamide](/img/structure/B4921771.png)


![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)
![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)


![4-{[3-(aminocarbonyl)-4-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4921841.png)

![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)